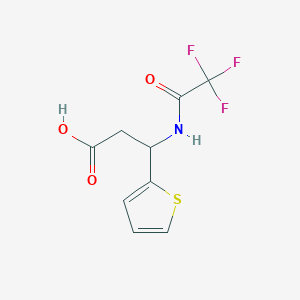

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Description

Properties

IUPAC Name |

3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPSEFLUNMVPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382436 | |

| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115957-22-7 | |

| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115957-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis of this compound involves the formation of a β-amino acid backbone with a thiophene substituent, followed by the introduction of a trifluoroacetamido group. This guide will delve into the primary synthetic strategies, with a focus on the Mannich-type reaction and the Strecker synthesis for the core amino acid structure. Furthermore, it will detail the subsequent N-trifluoroacetylation step. Each section will provide a theoretical background, mechanistic insights, and detailed experimental protocols, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted β-Amino Acids

β-Amino acids are crucial structural motifs found in a variety of biologically active natural products and pharmaceuticals.[1] Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation.[2] The thiophene moiety is a privileged heterocycle in medicinal chemistry, known to impart a range of pharmacological activities.[3][4] The trifluoroacetyl group serves as a common protecting group for amines and can also influence the molecule's lipophilicity and metabolic stability.[5] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections: the amide bond of the trifluoroacetamido group and the C-C or C-N bond at the stereocenter of the β-amino acid.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests two primary synthetic strategies for the core β-amino acid, 3-amino-3-(thiophen-2-yl)propanoic acid: a Mannich-type reaction and a Strecker synthesis. Both pathways will be explored in detail.

Synthesis of the β-Amino Acid Core: 3-Amino-3-(thiophen-2-yl)propanoic acid

Pathway 1: Mannich-Type Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[6] For the synthesis of β-amino acids, a three-component condensation of an aldehyde, an amine, and a compound with an active methylene group (like malonic acid) is a common approach.

Mechanism: The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the enolate of malonic acid. Subsequent decarboxylation yields the desired β-amino acid.

Caption: Simplified mechanism of the Mannich reaction for β-amino acid synthesis.

Experimental Protocol:

A representative protocol for the synthesis of 3-amino-3-(thiophen-2-yl)propanoic acid via a Mannich-type reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde (1 eq.) and malonic acid (1.1 eq.) in a suitable solvent such as ethanol.

-

Addition of Amine: Add a source of ammonia, such as ammonium acetate (2 eq.), to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours)[7].

-

Work-up and Purification: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization.

Table 1: Typical Reaction Parameters for Mannich-Type Synthesis

| Parameter | Value | Reference |

| Aldehyde | Thiophene-2-carboxaldehyde | [7] |

| Active Methylene | Malonic Acid | [7] |

| Ammonia Source | Ammonium Acetate | [7] |

| Solvent | Ethanol | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 7 hours | [7] |

Pathway 2: Strecker Synthesis

The Strecker synthesis is a classic method for the synthesis of α-amino acids, which can be adapted for β-amino acids.[8][9][10][11][12] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Mechanism: The reaction initiates with the formation of an imine from thiophene-2-carboxaldehyde and ammonia. The cyanide ion then attacks the imine carbon to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid.[9]

Caption: Simplified mechanism of the Strecker synthesis.

Experimental Protocol:

A general procedure for the Strecker synthesis is as follows:

-

Formation of Aminonitrile: In a well-ventilated fume hood, a solution of thiophene-2-carboxaldehyde (1 eq.) in a suitable solvent (e.g., methanol) is treated with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The reaction is typically stirred at room temperature.

-

Hydrolysis: The resulting aminonitrile is then hydrolyzed without isolation. This is usually achieved by heating the reaction mixture with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Work-up and Purification: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation. The product is then collected by filtration and can be purified by recrystallization.

Table 2: Reagents for Strecker Synthesis

| Reagent | Function | Reference |

| Thiophene-2-carboxaldehyde | Aldehyde source | [9] |

| Ammonium Chloride | Ammonia source | [11] |

| Potassium Cyanide | Cyanide source | [11] |

| HCl or NaOH | Hydrolysis agent | [9] |

N-Trifluoroacetylation

The final step in the synthesis is the protection of the amino group with a trifluoroacetyl moiety. This is typically achieved by reacting the amino acid with a trifluoroacetylating agent.

Common Trifluoroacetylating Agents:

-

Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent for this transformation.

-

S-Ethyl trifluorothioacetate (SETFA): A milder, less volatile alternative to TFAA.[13]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the amino group attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent.

Experimental Protocol:

A general protocol for N-trifluoroacetylation is as follows:

-

Reaction Setup: Dissolve 3-amino-3-(thiophen-2-yl)propanoic acid (1 eq.) in a suitable solvent. For TFAA, an aprotic solvent like dichloromethane or THF is often used. For SETFA, aqueous conditions can be employed.[13]

-

Addition of Reagent: Add the trifluoroacetylating agent (e.g., TFAA, 1.1 eq.) to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or below.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography or recrystallization, to yield the final product, this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The choice between the Mannich-type reaction and the Strecker synthesis for the formation of the β-amino acid core will depend on factors such as substrate availability, desired scale, and safety considerations associated with the use of cyanide in the Strecker protocol. The final N-trifluoroacetylation is a straightforward transformation with several available reagents. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound for applications in drug discovery and development.

References

- Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. (n.d.). National Institutes of Health.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.).

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021, November 19). ACS Omega.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI.

- Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. (n.d.). ResearchGate.

- 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. (n.d.). LookChem.

- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (2007, January 21). Organic & Biomolecular Chemistry.

- Strecker Synthesis. (n.d.). Master Organic Chemistry.

- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (n.d.). National Institutes of Health.

- Strecker amino acid synthesis. (n.d.). Wikipedia.

- Strecker Amino Acid Synthesis. (2021, July 27). YouTube.

- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). National Institutes of Health.

- Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (n.d.). Der Pharma Chemica.

- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.

- A new method for the synthesis of β-amino acids. (2022, July 18). University of Vienna.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- Trifluoroacetylation of amino acids and peptides under neutral conditions. (1970, December). The Journal of Organic Chemistry.

- 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis. (n.d.). ChemicalBook.

- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (n.d.). Google Patents.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health.

- This compound. (n.d.). BLDpharm.

- Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher.

- Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. (n.d.). ResearchGate.

- Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.

- N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. (n.d.). PubMed.

- Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. (2014, December 4). ResearchGate.

- Enantioselective synthesis of [beta]-amino acids. (n.d.). Sheridan College.

- (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). (n.d.). ResearchGate.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). ES Food & Agroforestry.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).

- 3-(3-fluorothiophen-2-yl)propanoic acid. (n.d.). AA Blocks.

Sources

- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. espublisher.com [espublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic data for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Foreword: A Methodological Framework for Structural Elucidation

The definitive structural confirmation of a novel or sparsely documented chemical entity is a cornerstone of chemical research and drug development. This guide addresses the spectroscopic characterization of this compound, a molecule incorporating a thiophene heterocycle, a chiral center, and a trifluoroacetamido group. While direct, consolidated spectroscopic data for this specific compound is not widely published, this document serves as a comprehensive methodological and predictive framework for its analysis.

As a Senior Application Scientist, the objective here is not merely to present data but to provide a robust, self-validating workflow. We will dissect the molecule's constituent parts, predict its spectroscopic signatures based on established principles and data from analogous structures, and detail the experimental protocols necessary for empirical verification. This approach equips researchers with the rationale to acquire and interpret high-quality data for this molecule and other complex derivatives.

Molecular Structure and Functional Group Analysis

A prerequisite to any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure of this compound presents several key features that will manifest distinct spectroscopic signals.

-

Thiophene Ring: An aromatic five-membered heterocycle, contributing characteristic signals in the aromatic regions of NMR spectra and specific vibrational modes in FT-IR.[1][2]

-

Propanoic Acid Backbone: An aliphatic chain with a carboxylic acid terminus. The stereocenter at the C3 position is a critical feature.

-

Trifluoroacetamido Group: A secondary amide with a powerful electron-withdrawing trifluoromethyl (CF₃) group, which will significantly influence the chemical shifts of nearby nuclei.

-

Labile Protons: The carboxylic acid (-COOH) and amide (-NH) protons are acidic and may exhibit exchange phenomena, particularly in protic solvents.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent. Given the presence of acidic -COOH and -NH protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it minimizes proton exchange and allows for the observation of these signals. Chloroform-d (CDCl₃) can also be used, but the acidic protons may exchange or appear as very broad signals.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3]

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show distinct signals corresponding to the thiophene, methine, methylene, amide, and carboxylic acid protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4] |

| ~9.5 - 10.0 | Doublet | 1H | -NH - | The amide proton is coupled to the adjacent methine proton (CH ). Its chemical shift is influenced by the electron-withdrawing acetyl group. |

| ~7.4 - 7.5 | Doublet | 1H | Thiophene H5 | The proton at the 5-position of the thiophene ring is coupled to H4 and appears in the typical aromatic region.[3] |

| ~7.0 - 7.1 | Doublet of Doublets | 1H | Thiophene H4 | This proton is coupled to both H5 and H3, resulting in a doublet of doublets.[5] |

| ~6.9 - 7.0 | Doublet | 1H | Thiophene H3 | This proton is coupled to H4. |

| ~5.5 - 5.7 | Multiplet | 1H | -CH (NH)(Th) | This methine proton is at the chiral center. It is coupled to the amide proton and the two diastereotopic methylene protons, resulting in a complex multiplet. It is deshielded by the adjacent nitrogen and thiophene ring. |

| ~2.8 - 3.0 | Multiplet | 2H | -CH₂ -COOH | These methylene protons are diastereotopic due to the adjacent chiral center. They will couple with each other and with the methine proton, likely appearing as two separate multiplets or a complex multiplet.[6] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Parameters:

-

Spectrometer: 400 MHz proton spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Spectrum and Interpretation

The spectrum will show signals for the two carbonyl carbons, the thiophene carbons, the trifluoromethyl carbon, and the aliphatic carbons.

| Predicted δ (ppm) | Assignment | Rationale |

| ~172 - 174 | C OOH | The carboxylic acid carbonyl carbon is highly deshielded.[7] |

| ~155 - 157 | NC =O | The amide carbonyl carbon is also significantly deshielded. The attached CF₃ group will likely cause this signal to appear as a quartet due to C-F coupling. |

| ~140 - 142 | Thiophene C2 | The substituted carbon of the thiophene ring appears downfield.[3] |

| ~127 - 129 | Thiophene C5 | Aromatic carbons of the thiophene ring.[8] |

| ~125 - 127 | Thiophene C4 | Aromatic carbons of the thiophene ring. |

| ~124 - 126 | Thiophene C3 | Aromatic carbons of the thiophene ring. |

| ~115 - 118 | C F₃ | The trifluoromethyl carbon signal is split into a quartet by the three fluorine atoms (¹JCF coupling). Its chemical shift is characteristic for this group. |

| ~50 - 55 | C H(NH) | The methine carbon at the chiral center, shifted downfield by the adjacent nitrogen and thiophene ring. |

| ~38 - 42 | C H₂-COOH | The aliphatic methylene carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation:

-

Solid: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternative: Use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to obtain a high signal-to-noise ratio.

-

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] |

| ~3300 | N-H stretch | Secondary Amide | This peak will likely be sharp and may be superimposed on the broad O-H absorption. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption typical for the carbonyl of a carboxylic acid.[9] |

| ~1680 | C=O stretch (Amide I) | Secondary Amide | A strong absorption characteristic of the amide carbonyl group. |

| ~1540 | N-H bend (Amide II) | Secondary Amide | A medium to strong absorption resulting from N-H bending coupled with C-N stretching. |

| ~1410, ~1350 | C-C stretch | Thiophene Ring | Characteristic ring stretching vibrations.[10] |

| 1300 - 1100 | C-F stretch | Trifluoromethyl | Strong, intense absorptions are expected in this region due to the C-F bonds. |

| ~700 | C-H out-of-plane bend | Thiophene Ring | Bending vibration characteristic of the 2-substituted thiophene ring.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for initial analysis, providing a characteristic fragmentation pattern.[11] Electrospray Ionization (ESI) is also suitable, especially for confirming the molecular weight as [M-H]⁻ or [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for determining the accurate mass and elemental composition.

-

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₁₁H₁₀F₃NO₃S

-

Exact Mass: 297.0334

-

Molecular Ion (M⁺˙): A peak at m/z = 297 is expected. High-resolution MS should confirm the elemental composition to within a few ppm.

Predicted Fragmentation Pathway:

Alpha-cleavage is a dominant fragmentation mechanism for amides and carboxylic acids. Key fragment ions are predicted as follows:

Figure 2: A plausible EI fragmentation pathway for the target molecule.

-

Loss of Carboxyl Radical: Cleavage of the C-C bond adjacent to the carboxylic acid would yield a fragment at m/z = 252.

-

Thiophene-containing Fragments: The stable thiophene ring is expected to produce characteristic ions. A fragment corresponding to the thiophene methylium ion [C₄H₃S-CH₂]⁺ at m/z = 97 is highly probable.[12]

-

Trifluoroacetyl Fragments: The trifluoroacetyl cation [CF₃CO]⁺ at m/z = 97 is a common fragment from trifluoroacetamides.[13]

Integrated Spectroscopic Workflow

Confirming the structure of a molecule requires a holistic approach, where data from each technique corroborates the others. The workflow below illustrates this synergistic process.

Figure 3: Integrated workflow for spectroscopic structural confirmation.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), pp.65-76.

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), pp.2985-2991.

-

Supplementary Information for relevant thiophene derivatives. Wiley-VCH.

-

This compound. BLDpharm.

-

Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. ARMAR Isotopes.

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie.

-

Margl, L. et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Journal of Essential Oil Research.

-

Molecular Structure and Spectroscopy of Thiophene and its Derivatives. Semantic Scholar.

-

Dwivedi, A. R. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

¹H NMR spectrum of 3a and 3a + TFA. ResearchGate.

-

Trifluoroacetic_acid Nmr Solvent Product List. CLEARSYNTH.

-

3-Thiopheneacetic acid(6964-21-2) 1H NMR spectrum. ChemicalBook.

-

Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc.

-

3-Thiophenezoic acid(88-13-1) 1H NMR spectrum. ChemicalBook.

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST WebBook.

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications.

-

NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison.

-

NMR Solvents. Sigma-Aldrich.

-

¹H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.

-

3-(Thiophen-2-yl)prop-2-enal. PubChem.

-

¹³C NMR spectrum of propanoic acid. Doc Brown's Chemistry.

-

¹³C NMR Chemical Shifts. University of Wisconsin-Madison.

-

3-(Thiophen-2-yl)propanoic Acid. LGC Standards.

-

Mass spectrum of propanoic acid. Doc Brown's Chemistry.

-

FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide. ResearchGate.

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

-

Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. Google Patents.

-

Infrared spectrum of propanoic acid. Doc Brown's Chemistry.

-

¹³C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

-

EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.

-

¹³C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. ResearchGate.

-

Thiophene. NIST WebBook.

-

Propanoic acid. NIST WebBook.

-

EPA/NIH Mass Spectral Data Base. GovInfo.

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. jchps.com [jchps.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. iosrjournals.org [iosrjournals.org]

- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

An In-Depth Technical Guide to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid: Synthesis, Properties, and Characterization

Introduction

This compound is a specialized chemical compound featuring a thiophene ring, a propanoic acid backbone, and a trifluoroacetamide group. The presence of the trifluoroacetyl moiety significantly modulates the electronic and lipophilic properties of the amino acid precursor, making it a compound of interest for researchers in medicinal chemistry and drug development. The trifluoroacetyl group can enhance metabolic stability and alter the binding characteristics of a molecule to biological targets. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and detailed protocols for its analytical characterization. While this compound, identified with CAS Number 115957-22-7, is available from specialized chemical suppliers, detailed characterization data is not widely published[1]. This document aims to fill that gap by providing a predictive and methodological framework for its use in a research setting.

Molecular Structure

The core structure consists of a propanoic acid chain where the C3 position is substituted with both a thiophen-2-yl group and a 2,2,2-trifluoroacetamido group. The C3 carbon is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Caption: Chemical structure of this compound, with the chiral center marked as C*.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound. Predictions are based on the general characteristics of amino acids, propanoic acids, and N-acylated compounds.[2][3][4]

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₈F₃NO₃S | Calculated from structure |

| Molecular Weight | 283.23 g/mol | Calculated from structure |

| CAS Number | 115957-22-7 | [1] |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on the properties of similar amino acid derivatives.[3] |

| Melting Point | Predicted to be in the range of 150-200 °C. Amino acids generally have high melting points (>200°C).[3] The N-acylation may lower this value. | The precursor, 3-amino-3-(2-thienyl)propanoic acid, has a reported melting point of 205-207 °C.[5] |

| Boiling Point | Decomposes upon heating. | Typical for amino acid derivatives. |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. Insoluble in non-polar organic solvents like hexane. | The carboxylic acid and amide groups confer polarity.[2] |

| pKa | Predicted to be in the range of 3.5-4.5 for the carboxylic acid group. | The electron-withdrawing trifluoroacetyl and thiophene groups will likely lower the pKa compared to a simple propanoic acid (pKa ~4.87).[4] |

Synthesis and Purification

The synthesis of this compound can be achieved in a two-step process starting from thiophene-2-carbaldehyde and malonic acid.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic Acid

This procedure is adapted from established methods for the synthesis of β-amino acids.[5]

Protocol:

-

To a solution of thiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol, add ammonium acetate (2.5 equivalents).

-

Heat the reaction mixture to reflux for 7 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a solid.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-amino-3-(thiophen-2-yl)propanoic acid.

Step 2: N-Trifluoroacetylation

The trifluoroacetyl group is a common protecting group for amines and can be introduced using trifluoroacetic anhydride (TFAA).[6][7]

Protocol:

-

Suspend 3-amino-3-(thiophen-2-yl)propanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The final product can be purified by recrystallization from a suitable solvent pair, such as ethyl acetate/hexane or water/ethanol, to yield the pure this compound.

Spectroscopic and Analytical Characterization

A logical workflow for the characterization of the final compound is essential to confirm its identity and purity.

Caption: Workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Thiophene Protons: Expect signals in the aromatic region (δ 6.8-7.5 ppm), showing characteristic coupling patterns for a 2-substituted thiophene.

-

CH Proton (C3): A multiplet around δ 4.5-5.0 ppm, coupled to the adjacent CH₂ protons and the N-H proton.

-

CH₂ Protons (C2): Two diastereotopic protons appearing as a multiplet around δ 2.5-3.0 ppm.

-

N-H Proton: A broad singlet or doublet (depending on coupling to the C3 proton) around δ 8.0-9.0 ppm.

-

O-H Proton: A very broad singlet, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carboxylic Carbonyl: δ 170-175 ppm.

-

Amide Carbonyl: δ 155-160 ppm, likely a quartet due to coupling with the fluorine atoms.

-

CF₃ Carbon: δ 115-120 ppm, a quartet due to one-bond C-F coupling.

-

Thiophene Carbons: Signals in the aromatic region (δ 120-145 ppm).

-

C3 Carbon: δ 50-60 ppm.

-

C2 Carbon: δ 35-45 ppm.

-

-

¹⁹F NMR:

-

A single sharp singlet around δ -76 ppm, characteristic of a trifluoromethyl group.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption around 1680-1700 cm⁻¹.

-

C-F Stretches: Strong, sharp absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

In negative ion mode, expect to observe the [M-H]⁻ ion at m/z 282.0.

-

In positive ion mode, expect the [M+H]⁺ ion at m/z 284.0 and the [M+Na]⁺ ion at m/z 306.0.

-

-

Fragmentation: Common fragmentation pathways would involve the loss of CO₂, H₂O, and the trifluoroacetyl group.

Reactivity and Potential Applications

The chemical reactivity of this molecule is dictated by its three main functional components:

-

Carboxylic Acid: Can undergo esterification, amide bond formation, and reduction. This allows for its incorporation into larger molecules, such as peptides or other complex organic structures.[8]

-

Trifluoroacetamide: The amide bond is generally stable, but the trifluoroacetyl group can be removed under specific basic conditions if desired.[8]

-

Thiophene Ring: Can participate in electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid decomposition.

Potential Applications:

-

Medicinal Chemistry: As a building block for the synthesis of peptidomimetics and other small molecule inhibitors. The trifluoroacetyl group can improve cell permeability and metabolic stability. N-trifluoroacetyl derivatives of amino acids have been investigated for their potential antitumor activity.[9]

-

Asymmetric Synthesis: The chiral center at C3 makes it a useful scaffold for the synthesis of enantiomerically pure compounds.

-

Materials Science: Thiophene-containing molecules are of interest in the development of organic electronics.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Karle, I. L., & Radding, W. (2002). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 99(9), 5812-5816. [Link]

-

Piotrowicz, M., Masłowska, N., Dziewiątkowska, R., Makal, A., & Rudolf, B. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 90(8), 2958-2968. [Link]

-

Piotrowicz, M., Masłowska, N., Dziewiątkowska, R., Makal, A., & Rudolf, B. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]

-

LookChem. (n.d.). 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536733, Thiophene-2-carboxylic acid, 3-(2-isobutyrylhydrazino)-4-(propane-1-sulfonyl)-, methyl ester. PubChem. [Link]

-

LibreTexts Chemistry. (2024). 18.2: Properties of Amino Acids. [Link]

-

Wikipedia. (2025). Propionic acid. [Link]

-

ResearchGate. (2019). Characteristics and Properties of Amino Acids (AA). [Link]

-

Jackson, J. E., & Evans, W. J. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4923-4928. [Link]

-

Unkown. (n.d.). Amino acids Physical and Chemical Properties. [Link]

-

PubChem. (n.d.). 2-(thiophene-2-sulfonamido)propanoic acid. [Link]

-

PubChem. (n.d.). 3-(thiophene-2-sulfonamido)propanoic acid. [Link]

-

PubMed. (1976). Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen. Journal of Medicinal Chemistry, 19(5), 718-720. [Link]

Sources

- 1. 115957-22-7|this compound|BLD Pharm [bldpharm.com]

- 2. biotechnologymcq.com [biotechnologymcq.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Propionic acid - Wikipedia [en.wikipedia.org]

- 5. 3-AMINO-3-(2-THIENYL)PROPANOIC ACID|lookchem [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.mit.edu [web.mit.edu]

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid CAS 115957-22-7

An In-depth Technical Guide to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS 115957-22-7)

Introduction

This compound is a unique chemical entity that stands at the intersection of several key areas of medicinal chemistry. Its structure, featuring a thiophene ring, a propanoic acid backbone, and a trifluoroacetamido group, suggests a rich potential for biological activity. Thiophene-containing compounds are known for a wide spectrum of pharmacological effects, including anti-inflammatory and antimicrobial properties[1][2][3]. The propanoic acid moiety is a classic pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the incorporation of fluorine, in this case as a trifluoroacetamido group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[4][5].

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. While specific research on this exact molecule is not extensively published, this document will synthesize available information on its structural analogs and the constituent functional groups to provide a well-rounded and scientifically grounded perspective on its synthesis, properties, and potential applications.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. The key identifiers and predicted physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 115957-22-7 | [6] |

| Molecular Formula | C9H8F3NO3S | [6] |

| Molecular Weight | 267.22 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Predicted pKa | ~3.5-4.5 (carboxylic acid) | N/A |

| Predicted LogP | ~1.5-2.5 | N/A |

The predicted pKa of the carboxylic acid group suggests that the molecule will be ionized at physiological pH, which is a crucial factor for its solubility in aqueous media and its potential interactions with biological targets. The predicted LogP value indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and the ability to permeate biological membranes. The trifluoroacetamido group, being a strong electron-withdrawing group, is expected to influence the acidity of the N-H proton, a factor that could be relevant in certain biological interactions[7].

Proposed Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid

This step can be achieved via a variation of the Strecker synthesis or, more likely, through a tandem Knoevenagel condensation and Michael addition.

-

Knoevenagel Condensation: Thiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a base like piperidine in a suitable solvent such as pyridine. The reaction mixture is heated to afford 3-(thiophen-2-yl)acrylic acid.

-

Michael Addition of Ammonia: The resulting acrylic acid derivative is then subjected to a Michael addition with ammonia (from a source like ammonium acetate) in a solvent such as ethanol, followed by heating under reflux to yield the desired 3-amino-3-(thiophen-2-yl)propanoic acid[8].

Step 2: N-Trifluoroacetylation

The protection of the amino group with a trifluoroacetyl moiety is a common and straightforward procedure in organic synthesis[9][10][11].

-

Reaction Setup: 3-Amino-3-(thiophen-2-yl)propanoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.

-

Addition of Reagents: A base, typically pyridine, is added to the solution, followed by the dropwise addition of trifluoroacetic anhydride (TFAA)[12][13].

-

Reaction and Workup: The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified, typically by recrystallization or column chromatography.

The use of trifluoroacetic anhydride provides a highly reactive acylating agent, ensuring a high yield of the N-protected product[12].

Potential Biological Activities and Therapeutic Applications

The chemical structure of this compound suggests several potential avenues for biological activity, primarily in the realms of anti-inflammatory and antimicrobial applications.

Anti-inflammatory Potential

The aryl propanoic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Given that the target molecule contains a thiophene ring (an aryl group) and a propanoic acid moiety, it is plausible that it could exhibit COX-inhibitory activity.

Caption: Potential COX inhibition mechanism of action.

Antimicrobial Activity

Thiophene derivatives are known to possess a broad range of antimicrobial activities against various pathogens, including bacteria and fungi[14]. The sulfur atom in the thiophene ring is thought to play a role in the biological activity, potentially through interactions with microbial enzymes or cell membranes. The combination of the thiophene ring with the propanoic acid and the lipophilic trifluoroacetamido group could lead to a compound with enhanced antimicrobial efficacy.

| Related Compound Class | Observed Biological Activities | Reference |

| Thiophene Derivatives | Antimicrobial, antiviral, anti-inflammatory, antioxidant, cytotoxic | [1][2] |

| Aryl Propanoic Acids | Anti-inflammatory (NSAIDs) | N/A |

| Trifluoroacetamido Compounds | Enzyme inhibition, fluorescent probes for biological imaging | [15][16] |

| 3-Aminopropanoic Acid Derivatives | Antimicrobial against multidrug-resistant pathogens | [17] |

The trifluoroacetamido group may also contribute to the biological activity profile. Trifluoroacetamide analogues have been investigated as enzyme inhibitors[15].

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard analytical techniques that would be employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the thiophene, propanoic acid, and trifluoroacetamido moieties. ¹⁹F NMR would be specific for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the carboxylic acid and amide, the N-H of the amide, and the C-F bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound.

While this data is not publicly available in research literature, chemical suppliers of this compound typically provide a Certificate of Analysis (CoA) with this information upon request[6].

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its structural features suggest a high likelihood of interesting biological activities, particularly as an anti-inflammatory or antimicrobial agent. While there is a need for direct experimental validation of its synthesis, properties, and biological effects, the information synthesized in this guide from related compounds provides a strong foundation for future research endeavors. This molecule represents a promising lead structure for the development of novel therapeutics.

References

-

Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. RSC Publishing. [Link]

-

Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. PubMed. [Link]

- Process for preparing N-omega-trifluoroacetyl amino acid.

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. NIH. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

-

Thiophene‐containing compounds with antimicrobial activity. ResearchGate. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

-

The Critical Role of Trifluoroacetamide in Chemical Manufacturing. LinkedIn. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

-

Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. ACS Publications. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bldpharm.com [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Introduction

The incorporation of fluorine atoms and heterocyclic moieties into amino acid scaffolds is a powerful strategy in modern medicinal chemistry and drug development.[1][2][3] Fluorinated functional groups, such as the trifluoroacetamide group, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][][5] Similarly, the thiophene ring, a sulfur-containing heterocycle, serves as a versatile pharmacophore that can influence electronic properties and interactions with protein targets.[6][7]

This technical guide outlines a robust and logical synthetic pathway for the preparation of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid, a novel β-amino acid derivative. As no direct, single-publication synthesis for this specific molecule is readily available, this document presents a proposed route based on well-established, high-yield chemical transformations. The strategy is centered on a two-step sequence: the initial formation of a β-amino acid intermediate via a multicomponent condensation, followed by a selective N-acylation to install the trifluoroacetamide group.

This guide is designed for researchers, chemists, and professionals in drug development, providing not only step-by-step protocols but also the underlying scientific rationale for the selected methodologies, ensuring both reproducibility and a deep understanding of the process.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

To devise an efficient synthesis, we begin by logically deconstructing the target molecule. This retrosynthetic approach identifies readily available and commercially viable starting materials.

The primary disconnection is the amide bond, a reliable and well-understood transformation. This reveals the key intermediate, 3-amino-3-(thiophen-2-yl)propanoic acid (2) , and a suitable trifluoroacetylating agent. The second disconnection breaks the Cα-Cβ bond of the β-amino acid intermediate, leading back to three simple, commodity chemicals: Thiophene-2-carbaldehyde (4) , Malonic Acid (5) , and an ammonia source, suggesting a condensation reaction like the Rodionov reaction as the key bond-forming strategy.[8][9]

Diagram 1: Retrosynthetic Analysis

A visual breakdown of the synthetic strategy for the target molecule.

Part 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid (Intermediate 2)

The cornerstone of this synthesis is the formation of the β-amino acid core. The Rodionov reaction, a one-pot, three-component condensation, is the chosen method due to its efficiency and use of inexpensive starting materials.[8]

Principle and Mechanism: The reaction proceeds through two key stages. First, a Knoevenagel condensation occurs between thiophene-2-carbaldehyde and malonic acid, catalyzed by an amine base (from ammonium acetate), to form an unsaturated dicarboxylic acid intermediate. This is followed by a conjugate (Michael) addition of ammonia to the α,β-unsaturated system. The final step involves decarboxylation of the resulting substituted malonic acid upon heating to yield the desired β-amino acid.[8][10]

Diagram 2: Mechanism of the Rodionov Reaction

Simplified mechanism for the formation of the β-amino acid intermediate.

Starting Materials for Part 1

| Compound | Formula | MW ( g/mol ) | Role | Supplier Notes |

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | Electrophile | Readily available from major chemical suppliers.[11][12] |

| Malonic Acid | C₃H₄O₄ | 104.06 | Nucleophile | Standard laboratory reagent.[13] |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source & Catalyst | Ensure it is anhydrous for best results. |

| Ethanol | C₂H₆O | 46.07 | Solvent | 200 proof (absolute) is recommended. |

Experimental Protocol: Synthesis of Intermediate (2)

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carbaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.2 eq).[14][15]

-

Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. The reaction is typically complete within 7-12 hours.[14][15]

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to precipitate the product. b. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities. c. Dry the crude product under vacuum. The resulting solid is 3-amino-3-(thiophen-2-yl)propanoic acid.

In-Process Validation:

-

TLC Analysis: Use a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of acetic acid. Visualize spots with ninhydrin stain (for the amino group) and UV light (for the thiophene ring).

-

Characterization: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Part 2: N-Trifluoroacetylation to Yield the Final Product (1)

The final step is the acylation of the amino group of intermediate (2) to form the desired N-trifluoroacetyl derivative. Trifluoroacetic anhydride (TFAA) is an ideal reagent for this purpose due to its high reactivity, which allows the reaction to proceed under mild conditions, and the volatility of its byproducts.[16][17]

Principle and Rationale: TFAA is a powerful electrophile that reacts readily with the nucleophilic amino group of the β-amino acid.[16][17] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard.

Reagents for Part 2

| Compound | Formula | MW ( g/mol ) | Role | Safety Note |

| 3-Amino-3-(thiophen-2-yl)propanoic acid | C₇H₉NO₂S | 171.22 | Substrate | - |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | Acylating Agent | Corrosive and moisture sensitive. Handle in a fume hood.[16] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - |

Experimental Protocol: Synthesis of Final Product (1)

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend the synthesized 3-amino-3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension. A clear solution may form as the reaction proceeds.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Acidify the mixture with 1M HCl to a pH of ~2. c. Extract the product into an organic solvent such as ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product, this compound.

Final Characterization:

The structure and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

-

¹⁹F NMR: To verify the presence and chemical environment of the trifluoromethyl group.[1]

-

FT-IR Spectroscopy: To identify key functional groups (amide C=O, N-H, carboxylic acid O-H).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Overall Synthetic Workflow

Diagram 3: Complete Synthetic Pathway

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. liu.diva-portal.org [liu.diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 11. Thiophene-2-carbaldehyde azine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. 3-AMINO-3-(2-THIENYL)PROPANOIC ACID|lookchem [lookchem.com]

- 16. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Stability and storage conditions for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

An In-depth Technical Guide to the Stability and Storage of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Authored by: Senior Application Scientist, Gemini

Abstract: This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for this compound. The recommendations are derived from the chemical properties of its constituent functional groups: the thiophene ring, the trifluoroacetamide moiety, and the propanoic acid chain. This document is intended for researchers, scientists, and professionals in drug development who handle or formulate this compound.

Introduction to this compound

This compound (CAS No. 115957-22-7) is a specialized organic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a chiral center, a heterocyclic thiophene ring, a trifluoroacetyl-protected amine, and a carboxylic acid, suggests a molecule with specific reactivity and stability characteristics that must be understood for its effective use and storage.

The inherent reactivity of each functional group dictates the compound's overall stability profile. The thiophene ring is susceptible to oxidation, the trifluoroacetamide group is sensitive to basic conditions, and the carboxylic acid moiety imparts acidic properties.[2][3][4] Understanding these characteristics is paramount for maintaining the compound's purity and integrity over time.

Chemical Structure and Physicochemical Properties

-

Molecular Formula: C₉H₈F₃NO₃S[1]

-

Molecular Weight: 267.23 g/mol [1]

-

Appearance: Typically a solid.

-

Solubility: Expected to be soluble in polar organic solvents.

Caption: Chemical structure of this compound.

Key Factors Influencing Stability

pH Sensitivity

The trifluoroacetamide group is the most critical functionality concerning pH stability. While it is generally stable under acidic conditions, it is susceptible to hydrolysis under basic conditions.[3][5] The electron-withdrawing trifluoromethyl group makes the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions.

Recommendation: Store the compound in a neutral or slightly acidic environment. Avoid exposure to basic solutions or vapors. For dissolution, use aprotic or neutral to acidic protic solvents.

Oxidative Stability

The thiophene ring is an electron-rich aromatic system and can be susceptible to oxidation.[6] Oxidation can occur at the sulfur atom, leading to the formation of thiophene-S-oxides, or at the double bonds, forming epoxides.[2][6] These oxidized species can be reactive and may lead to further degradation or polymerization.

Recommendation: Protect the compound from strong oxidizing agents and atmospheric oxygen, especially during long-term storage. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Thermal Stability

While specific data for this compound is unavailable, compounds with similar functional groups are generally stable at ambient temperatures. However, elevated temperatures can accelerate degradation pathways, particularly hydrolysis of the trifluoroacetamide group if moisture is present. The propanoic acid moiety suggests that decarboxylation could be a concern at very high temperatures.

Recommendation: Store the compound in a cool environment, ideally refrigerated (2-8 °C). Avoid exposure to high temperatures.[7]

Photostability

Thiophene and its derivatives can be sensitive to light, which can promote oxidation and other degradation reactions.

Recommendation: Store the compound in a light-resistant container, such as an amber vial, to prevent photodegradation.

Hygroscopicity

The presence of a carboxylic acid and an amide group suggests that the compound may be hygroscopic. Absorbed moisture can facilitate the hydrolysis of the trifluoroacetamide group, especially if the pH is not controlled.

Recommendation: Store the compound in a tightly sealed container in a dry environment or in a desiccator.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be:

-

Base-catalyzed Hydrolysis: The trifluoroacetamide bond is cleaved to yield 3-amino-3-(thiophen-2-yl)propanoic acid and trifluoroacetic acid.[3]

-

Oxidation of the Thiophene Ring: This can lead to the formation of S-oxides and epoxides, which may be unstable.[2][6]

Sources

A Technical Guide to the Chiral Resolution of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

This guide provides an in-depth exploration of scientifically robust methodologies for the chiral resolution of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. As a critical chiral building block in modern drug discovery, obtaining this intermediate in high enantiomeric purity is paramount for ensuring the stereochemical integrity, efficacy, and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and development.

Introduction: The Imperative of Chirality

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The target molecule, a non-natural β-amino acid derivative, possesses a stereogenic center at the C3 position. The thiophene moiety is a common pharmacophore, and the trifluoroacetamido group serves as a stable protecting group, enhancing the compound's utility in peptide synthesis and other coupling reactions. Consequently, the development of a scalable and efficient resolution process is a critical step in its journey from a laboratory curiosity to a viable pharmaceutical intermediate.

This guide details three field-proven strategies for the resolution of this racemic carboxylic acid:

-

Diastereomeric Salt Crystallization: A classical, robust, and scalable method leveraging differential solubility.

-

Enzymatic Kinetic Resolution: A highly selective biocatalytic approach offering excellent enantiopurity.

-

Preparative Chiral HPLC: A high-resolution chromatographic technique suitable for both analytical validation and preparative-scale separation.

Each section explains the causal logic behind the methodology, provides detailed protocols, and offers insights based on established principles of stereochemistry and separation science.

Method 1: Diastereomeric Salt Crystallization

Expertise & Experience: Diastereomeric salt crystallization is the most widespread and industrially trusted method for resolving compounds containing acidic or basic functional groups.[1] The principle is straightforward: reacting a racemic mixture with a single enantiomer of a resolving agent forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures, enabling their separation by conventional techniques like fractional crystallization.[1] For our target carboxylic acid, a variety of commercially available chiral bases can serve as effective resolving agents.

The success of this method hinges on the selection of the resolving agent and the crystallization solvent. The ideal combination will yield a significant difference in the solubility of the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Experimental Protocol: Diastereomeric Salt Formation & Fractional Crystallization

Objective: To separate the (R)- and (S)-enantiomers of the target acid by forming diastereomeric salts with (R)-(+)-1-phenylethylamine.

Materials:

-

Racemic this compound

-

(R)-(+)-1-Phenylethylamine (resolving agent)

-

Methanol (solvent)

-

Ethyl Acetate (solvent)

-

2M Hydrochloric Acid

-

Deionized Water

Procedure:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic acid in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often enhances the purity of the first-to-crystallize salt.

-

Slowly add the amine solution to the stirred acid solution at 50-60°C.

-

Allow the mixture to stir for 30 minutes to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath. The less soluble diastereomeric salt should begin to precipitate.

-

If no precipitation occurs, slowly add a less polar co-solvent like ethyl acetate until turbidity is observed, then warm slightly to redissolve and cool again.

-

Age the resulting slurry at 0-5°C for 2-4 hours to maximize crystal growth.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the "first crop" and is enriched in one diastereomer.

-

Concentrate the filtrate (mother liquor) to recover the second, more soluble diastereomer.

-

-

Liberation of the Free Acid:

-

Suspend the collected crystalline salt in a mixture of ethyl acetate and water.

-

Acidify the mixture to a pH of ~2 with 2M HCl while stirring vigorously. This protonates the carboxylic acid and converts the resolving agent to its water-soluble hydrochloride salt.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free acid.

-

-

Purity Analysis:

-

Determine the enantiomeric excess (ee%) of the recovered acid using the analytical chiral HPLC method detailed in Section 4.0.

-

If the desired purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent system before the liberation step.

-

Visualization of Workflow

Caption: Diastereomeric salt crystallization workflow.

Data Summary & Expectations

| Parameter | Expected Outcome | Rationale / Comments |

| Resolving Agents | (R/S)-1-Phenylethylamine, Brucine, Cinchonidine, (R/S)-α-Methylbenzylamine | These are common, effective, and commercially available resolving agents for carboxylic acids. |

| Solvent System | Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate), Ketones (Acetone) or mixtures. | The choice of solvent is critical and must be optimized empirically to maximize the solubility difference between the diastereomeric salts. |

| Theoretical Yield | < 50% for a single enantiomer per cycle | This is a classical resolution; the other enantiomer remains in the mother liquor and can be recovered. |

| Expected Purity | >90% ee after one crystallization; >99% ee after recrystallization | Purity is highly dependent on the resolving agent-solvent combination and the number of recrystallization steps. |

Method 2: Enzymatic Kinetic Resolution

Expertise & Experience: Biocatalysis offers an exceptionally high degree of stereoselectivity that is often difficult to achieve with classical chemical methods. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[2] For the target molecule, this can be approached by first converting the racemic acid to a corresponding ester (e.g., methyl or ethyl ester). A lipase or protease can then be used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid.

The key advantages are mild reaction conditions (ambient temperature, neutral pH) and typically very high enantiomeric excess (ee >99%) for both the hydrolyzed product and the unreacted ester.[3] The challenge lies in identifying a suitable, commercially available enzyme that exhibits high activity and selectivity for the specific substrate.